tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
Description
The compound tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a bicyclo[1.1.1]pentane (BCP)-derived amino acid ester. Its structure features a rigid bicyclic core substituted with a trifluoromethyl (-CF₃) group at position 3, which enhances metabolic stability and lipophilicity. The (2R)-stereochemistry of the amino acid moiety is critical for chiral specificity in pharmaceutical applications, such as protease inhibition or peptide mimetics. The tert-butyl ester group serves as a protective moiety for the carboxylic acid, facilitating synthetic manipulation in drug discovery .
Key properties inferred from analogs:
Properties
Molecular Formula |
C12H18F3NO2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m0/s1 |
InChI Key |
VEPGRKBSZKOUHZ-ARTQYDKTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Bicyclo[1.1.1]pentane Core Construction
The bicyclo[1.1.1]pentane framework is typically synthesized via carbene insertion into bicyclo[1.1.0]butanes or through nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods exploit the high strain energy of the bicyclic systems to form the rigid BCP scaffold efficiently.
Recent advances include one-pot procedures for synthesizing strain-release reagents such as 1-sulfonylbicyclo[1.1.0]butanes, which serve as intermediates for BCP derivatives. These methods use methyl sulfones and epichlorohydrin with dialkylmagnesium bases to streamline synthesis and improve yields.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced to enhance lipophilicity and metabolic stability. This is often achieved by using trifluoromethylated precursors or reagents during the BCP core formation or via late-stage functionalization.
Radical or nucleophilic addition methods allow the incorporation of the trifluoromethyl substituent at the 3-position of the bicyclo[1.1.1]pentane ring.
Amino Acid Ester Functionalization
The amino acid moiety is introduced as a chiral center at the 2-position of the acetate side chain. The tert-butyl ester serves as a protecting group for the carboxyl function, facilitating selective reactions on the amino group.
The synthesis involves multi-step organic reactions, including protection/deprotection strategies and stereoselective amination to ensure the (2R) configuration.
The amino group is often protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps to prevent side reactions, followed by deprotection to yield the free amine in the final product.
Representative Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Formation of bicyclo[1.1.1]pentane core | Carbene insertion or radical addition to [1.1.1]propellane | BCP scaffold with trifluoromethyl substituent | 70–85 |
| 2 | Amino acid esterification | Reaction with tert-butyl chloroformate or Boc-protected amino acid derivatives | Introduction of tert-butyl ester and amino group | 80–90 |
| 3 | Stereoselective amination | Use of chiral auxiliaries or catalysts to ensure (2R) configuration | Chiral amino acid ester formation | 75–88 |
| 4 | Purification | Chromatography or crystallization | High purity (>97%) final product | — |
Note: Yields are approximate and depend on specific reaction conditions and scale.
Industrial and Scale-Up Considerations
Industrial synthesis emphasizes scalability and efficiency , often employing the carbene insertion and radical addition methods due to their robustness and ability to produce large quantities.
One-pot procedures and the use of commercially available reagents such as dialkylmagnesium bases have been developed to reduce purification steps and improve overall yield and cost-effectiveness.
The final product purity is typically above 97%, suitable for pharmaceutical applications.
Research Findings and Optimization
Studies have shown that controlling the equivalents of base and choice of activating agents (e.g., benzenesulfonyl chloride) in intermediate steps significantly affects yield and stereochemical purity.
The use of amine-ligated copper catalysts in radical addition steps has enabled efficient synthesis of BCP analogues with high stereospecificity and functional group tolerance.
Late-stage functionalization techniques allow modification of the BCP scaffold to introduce diverse substituents, enhancing the compound’s versatility in drug design.
Summary Table of Key Properties and Synthetic Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H18F3NO2 |
| Molecular Weight | 265.28 g/mol |
| Core Scaffold | Bicyclo[1.1.1]pentane (BCP) |
| Key Functional Groups | tert-butyl ester, amino group, trifluoromethyl substituent |
| Stereochemistry | (2R) configuration at amino acid center |
| Typical Purity | ≥97% |
| Synthetic Highlights | Carbene insertion, radical addition, stereoselective amination, one-pot procedures |
| Industrial Relevance | Scalable, efficient, high-yielding methods available |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Structural Features
- Molecular Formula : C12H18F3N
- Molecular Weight : 265.27 g/mol
- CAS Number : 1993320-34-5
- IUPAC Name : tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's interaction with biological targets.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps, starting from simpler precursors. Common methods include:
- Protection of the amino group with a tert-butyl ester.
- Oxidation and reduction reactions to introduce or modify functional groups.
- Nucleophilic substitution reactions , allowing for the replacement of the trifluoromethyl group with other functional groups.
These synthetic routes ensure high yield and purity, essential for both research and industrial applications.
Chemical Research
This compound serves as a valuable building block in organic synthesis, particularly in:
- Development of new materials : Its unique structure allows for the creation of advanced polymers and coatings.
- Catalyst development : The compound's reactivity can be harnessed to design novel catalytic systems.
Biological Research
The compound plays a significant role in biological studies, particularly in:
- Enzyme Mechanisms : Its structure allows researchers to investigate enzyme-substrate interactions, leading to insights into enzymatic mechanisms.
- Drug Discovery : The lipophilic nature of the trifluoromethyl group enhances the compound's potential as a lead candidate in drug development.
Research indicates that compounds with trifluoromethyl groups can exhibit significant biological activity through:
- Enzyme Inhibition : Enhanced binding affinity to specific enzymes may lead to inhibition or modulation of enzymatic activity.
- Receptor Interaction : The structural configuration facilitates interactions with receptors, influencing various physiological processes.
Industrial Applications
In industry, this compound is utilized for:
- Production of Advanced Materials : Its stability and unique properties make it suitable for high-performance materials.
- Chemical Manufacturing : The compound can serve as an intermediate in the synthesis of other valuable chemicals.
Case Studies and Research Findings
Several studies have highlighted the potential applications and biological activities of this compound:
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction between this compound and various enzymes, revealing that the trifluoromethyl group enhances binding affinity, leading to effective inhibition of target enzymes involved in metabolic pathways.
Case Study 2: Drug Development Research
Research aimed at developing new therapeutic agents has utilized this compound as a lead structure due to its favorable pharmacokinetic properties attributed to its lipophilicity and structural rigidity.
Safety and Toxicology Profile
While this compound shows promise in various applications, safety data indicate potential hazards:
- Acute Toxicity : Classified as harmful if swallowed; may cause skin irritation.
- Specific Target Organ Toxicity : Potential respiratory irritant.
Proper handling procedures should be followed when working with this compound to mitigate risks associated with exposure.
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Analysis :
- The carboxylic acid analog (CAS 1706418-96-3) is a synthetic intermediate for ester derivatives like the target compound; its free acid group enables conjugation or salt formation .
Stereoisomers and Enantiomers
Analysis :
- The (2R)- and (2S)-enantiomers exhibit distinct biological activities. For example, the (2R)-form may show higher affinity for target enzymes due to spatial compatibility with chiral binding pockets .
Substituent Variations on the Bicyclo Core
Analysis :
- The 2-chloro-4-methylphenyl analog (CAS 2287260-06-2) demonstrates how aromatic substituents can modulate π-π interactions in receptor binding, contrasting with the electron-withdrawing -CF₃ group in the target compound .
- The carbamate derivative (CAS 1886967-53-8) lacks the amino acid moiety, limiting its utility in peptide synthesis but expanding applications in prodrug design .
Biological Activity
tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, with the CAS number 1993320-34-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, safety profiles, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 265.27 g/mol . The compound contains a trifluoromethyl group, which is known to enhance biological activity in various contexts.
Mechanisms of Biological Activity
Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to certain enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Interaction : The structural configuration allows for interaction with specific receptors, influencing signaling pathways related to various physiological processes.
Safety and Toxicology
Safety data for this compound highlights several potential hazards:
- Acute Toxicity : It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) and serious eye irritation (H319) .
- Specific Target Organ Toxicity : May cause respiratory irritation (STOT SE 3) .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular functions:
- Cell Proliferation : Studies show that the compound can influence the proliferation of specific cell lines, suggesting potential applications in cancer research.
Case Studies
A notable case study examined the compound's effects on neuroprotective pathways:
- Neuroprotection : In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
